molecular formula C15H28N2O2 B4997107 Ethyl 4-(cyclohexylmethylamino)piperidine-1-carboxylate

Ethyl 4-(cyclohexylmethylamino)piperidine-1-carboxylate

Cat. No.: B4997107
M. Wt: 268.39 g/mol
InChI Key: ZPLMRRPLWSFIER-UHFFFAOYSA-N
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Description

Ethyl 4-(cyclohexylmethylamino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceuticals due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(cyclohexylmethylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and cyclohexylmethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The general reaction scheme can be summarized as follows:

    Starting Materials: Piperidine, ethyl chloroformate, cyclohexylmethylamine.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C initially and then gradually increased to room temperature.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the product meets the required specifications for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(cyclohexylmethylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 4-(cyclohexylmethylamino)piperidine-1-carboxylate has several applications in scientific research, including:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Chemical Synthesis: Employed as a building block in the synthesis of complex organic molecules.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(cyclohexylmethylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 4-(cyclohexylmethylamino)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:

    Ethyl 4-amino-1-piperidinecarboxylate: Similar structure but different functional groups, leading to distinct chemical and biological properties.

    4-(N-Boc-amino)piperidine: Contains a Boc-protected amino group, used in peptide synthesis.

    1-Boc-4-piperidone: A ketone derivative used in organic synthesis.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer unique reactivity and biological activity compared to other piperidine derivatives.

Properties

IUPAC Name

ethyl 4-(cyclohexylmethylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-2-19-15(18)17-10-8-14(9-11-17)16-12-13-6-4-3-5-7-13/h13-14,16H,2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLMRRPLWSFIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NCC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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